N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide
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Overview
Description
N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorine atom, a methyl group, and a phenyl group, along with a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide typically involves the condensation of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with 2-methoxybenzamide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can enhance the overall efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives of the original compound.
Scientific Research Applications
N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has potential applications in the study of enzyme inhibition and protein-ligand interactions. The compound can be used to investigate the binding affinity and specificity of various biological targets.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It may serve as a lead compound for the development of new drugs.
Industry: In materials science, the compound can be used in the development of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-hydroxybenzamide
- N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-ethoxybenzamide
- N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-methylbenzamide
Uniqueness
N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its binding affinity to biological targets. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C19H17ClN4O2 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C19H17ClN4O2/c1-13-16(18(20)24(23-13)14-8-4-3-5-9-14)12-21-22-19(25)15-10-6-7-11-17(15)26-2/h3-12H,1-2H3,(H,22,25)/b21-12- |
InChI Key |
GBHSOPPDSYQXTH-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N\NC(=O)C2=CC=CC=C2OC)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)C2=CC=CC=C2OC)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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